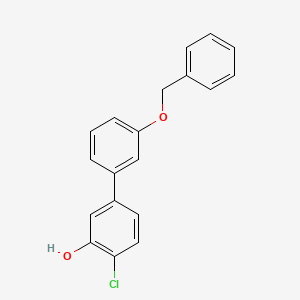

5-(3-Benzyloxyphenyl)-2-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGKCJIFUJNXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686195 | |

| Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-86-4 | |

| Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Benzyloxyphenyl 2 Chlorophenol and Its Structural Analogs

Strategies for Constructing the Substituted Phenol (B47542) Core

Direct Functionalization of Phenolic Precursors

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalization of both coupling partners. organic-chemistry.org This strategy involves the direct coupling of a phenol derivative with an aryl halide. The phenolic hydroxyl group, or a modified version of it, can act as a directing group to achieve regioselectivity. researchgate.net

While numerous methods focus on ortho- or para-selective C-H functionalization, achieving meta-substitution as required for 5-(3-Benzyloxyphenyl)-2-chlorophenol presents a greater challenge. researchgate.net However, catalyst systems and reaction conditions are continuously being developed to overcome these limitations. For instance, base-promoted, ligand-free cross-coupling reactions of arenes with electron-deficient aryl halides have been shown to produce biaryls, although the scope for electron-rich phenols can be limited. acs.org

Table 1: Examples of Direct Arylation for Biaryl Synthesis

| Phenolic Substrate | Arylating Agent | Catalyst / Promoter | Conditions | Yield |

|---|---|---|---|---|

| Phenol | 1-Bromo-2-iodobenzene | Cs₂CO₃ (Promoter) | DMSO, 130 °C, 24 h | Good |

| N-Phenoxyacetamide | Various | Rh(III) complexes | Solvent-controlled | Moderate to Excellent |

This table presents generalized findings from direct arylation studies. researchgate.netacs.org

Nucleophilic Aromatic Substitution Reactions for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers and can be adapted for biaryl ether synthesis. The reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the halide leaving group. libretexts.org A nucleophilic phenoxide can then displace the halide.

In the context of synthesizing analogs of this compound, an SNAr reaction could be employed. For example, a substituted phenoxide could react with an activated chlorobenzonitrile, followed by further functional group manipulation. nih.gov Recent advances have also enabled SNAr on non-activated arenes through catalysis by transition metals that coordinate to the aromatic ring, enhancing its electrophilicity. acs.org

Key Features of SNAr for Aryl Ether Synthesis:

Substrate Scope: Typically requires electron-deficient aryl halides.

Nucleophile: A phenoxide ion acts as the nucleophile.

Mechanism: Proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.org

Applications: Widely used for synthesizing diaryl ethers, which are structural analogs of the target compound. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for constructing biaryl linkages due to their reliability, functional group tolerance, and high yields.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most prominent method for C(sp²)-C(sp²) bond formation. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org To synthesize the core of this compound, one could couple (3-benzyloxyphenyl)boronic acid with 2-chloro-5-halophenol (or a protected version). The reaction's high functional group tolerance makes it ideal for complex molecule synthesis. nih.govresearchgate.net

Table 2: Generalized Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Bromide/Iodide | Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine Ligands (e.g., PPh₃, XPhos) | K₂CO₃, Cs₂CO₃, KOH | Toluene, Dioxane, H₂O/2-Propanol |

This table summarizes typical components used in Suzuki-Miyaura reactions. libretexts.orgnih.govcapes.gov.br

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While it does not directly form a biaryl single bond, it provides a powerful route to diarylalkyne intermediates. These intermediates can then be reduced to the corresponding biaryl system, providing a two-step method for constructing the desired core. This approach is particularly useful for generating structural analogs with retained unsaturation or for accessing different substitution patterns. The reaction is known for its mild conditions and can often be performed at room temperature. libretexts.orgrsc.org

Introduction and Modification of the Benzyloxy Group

The benzyloxy group serves as a crucial element of the target molecule's structure, often installed as a protecting group for a phenol.

Etherification Reactions for Benzyl (B1604629) Protection and Introduction

The most common method for forming the benzyl ether linkage is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from a benzyl halide (e.g., benzyl bromide) in an SN2 reaction. masterorganicchemistry.com

Mechanism of Williamson Ether Synthesis:

Deprotonation: The phenolic hydroxyl group is deprotonated by a suitable base (e.g., NaH, K₂CO₃, or NaOH for more acidic phenols) to form the corresponding phenoxide anion. gordon.eduyoutube.com

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide.

Displacement: The halide is displaced as a leaving group, forming the aryl benzyl ether. masterorganicchemistry.com

Because phenols are significantly more acidic than aliphatic alcohols, milder bases can often be used for their deprotonation. youtube.com This reaction is highly efficient for preparing benzyl ethers. organic-chemistry.org Beyond the classic Williamson synthesis, other methods include using benzylating reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) in the presence of an acid catalyst. organic-chemistry.org

Table 3: Common Reagents for Williamson Ether Synthesis of Phenols

| Phenol Substrate | Benzylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3-Substituted Phenol | Benzyl Bromide | K₂CO₃ | Acetone, DMF | Reflux |

| Phenol | Benzyl Chloride | NaOH | H₂O / Organic Solvent (Phase Transfer) | Room Temp to 50 °C |

This table outlines common reagent combinations for the Williamson ether synthesis. wikipedia.orggordon.eduyoutube.com

Selective Debenzylation Methodologies

The benzyl ether is a frequently used protecting group for phenols due to its stability under a variety of reaction conditions. However, its removal, known as debenzylation, requires specific methods to avoid unwanted side reactions, especially in complex molecules.

Catalytic Hydrogenation is a primary method for cleaving benzyl ethers. This process typically involves reacting the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. sigmaaldrich.com An alternative approach, catalytic transfer hydrogenation , avoids the need for pressurized hydrogen gas by using a hydrogen donor such as formic acid, cyclohexene (B86901), or 2-propanol in the presence of a palladium catalyst. sigmaaldrich.comacs.orgresearchgate.net This method is often noted for its high selectivity. researchgate.net For instance, under transfer hydrogenation conditions with cyclohexene as the donor, O-aryl benzyl ethers can be efficiently debenzylated. sigmaaldrich.com It has been shown that the use of formic acid with a palladium catalyst can effectively remove benzyl-type protecting groups. acs.org

Lewis acid-mediated debenzylation offers a non-reductive alternative. Reagents like boron trichloride (B1173362) (BCl3) can achieve chemoselective debenzylation of aryl benzyl ethers at low temperatures, even in the presence of sensitive functional groups. organic-chemistry.orgorganic-chemistry.org The addition of a cation scavenger, such as pentamethylbenzene, is crucial to prevent side reactions. organic-chemistry.orgorganic-chemistry.org Other Lewis acids, including magnesium iodide, have also been employed for the debenzylation of aryl ethers under solvent-free conditions. rsc.orgrsc.org

Oxidative debenzylation provides another route. A system using an alkali metal bromide with an oxidant can cleave O-benzyl ethers. acs.org Additionally, visible-light-mediated methods using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been developed for the mild and selective cleavage of benzyl ethers, which is advantageous for molecules with functional groups sensitive to reduction. acs.org

A practical, easy-to-operate method for the debenzylation of aryl benzyl ethers utilizes a diiodine–triethylsilane system in the green solvent ethyl acetate. thieme-connect.com This method is compatible with various functional groups on the benzene (B151609) ring. thieme-connect.com

Multi-Step Synthesis of this compound from Readily Available Starting Materials

A common and effective strategy for the synthesis of biaryl compounds like this compound is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This would involve coupling an arylboronic acid with an aryl halide.

A plausible synthetic route would start with the preparation of the necessary intermediates from commercially available starting materials. For example, 3-bromophenol (B21344) could be protected as its benzyl ether by reacting it with benzyl bromide. The resulting 1-bromo-3-(benzyloxy)benzene would then be converted to (3-benzyloxyphenyl)boronic acid. This intermediate can then be coupled with a suitable chlorinated aryl partner, such as 1-bromo-2-chlorobenzene, via a Suzuki reaction to form the biaryl core of the target molecule.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the Suzuki coupling reaction is highly dependent on the specific reaction conditions. Key parameters that require optimization include the choice of palladium catalyst, ligand, base, and solvent.

| Parameter | Potential Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water, THF/Water |

The reaction temperature and duration are also critical factors that must be controlled to maximize the yield of the desired product and minimize the formation of impurities. Progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Synthetic Routes to Key Intermediates and Derivatives Related to this compound

The synthesis of this compound relies on the availability of key building blocks. A crucial intermediate, (3-benzyloxyphenyl)boronic acid, can be synthesized from 3-bromophenol. The phenolic hydroxyl group is first protected as a benzyl ether, followed by conversion of the bromo group to a boronic acid moiety.

Derivatives can be accessed through various chemical modifications. For instance, acid-facilitated debenzylation of N-Boc, N-benzyl double-protected aminopyridinomethylpyrrolidine derivatives has been reported, showcasing methods for selective deprotection in complex systems. researchgate.netnih.gov

Advanced Purification Techniques for Synthetic Products

Achieving high purity of the final synthetic product is essential. This often requires the use of advanced purification techniques, particularly chromatography.

Chromatographic Separations (Column Chromatography, Preparative HPLC)

Column chromatography is a fundamental purification technique in organic synthesis. For a compound like this compound, a typical setup would involve a silica (B1680970) gel stationary phase and a mobile phase gradient of hexane (B92381) and ethyl acetate. This allows for the separation of the desired product from starting materials and byproducts based on their differing polarities.

Preparative High-Performance Liquid Chromatography (HPLC) is employed when very high purity is required. This technique offers higher resolution than standard column chromatography. For the purification of biaryl compounds, a reverse-phase C18 column is often used with a mobile phase gradient of acetonitrile (B52724) and water.

The table below summarizes the typical chromatographic techniques used for the purification of such synthetic products.

| Technique | Stationary Phase | Typical Mobile Phase |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate |

| Preparative HPLC | C18 Reverse-Phase | Acetonitrile/Water |

Recrystallization and Crystallization Protocols

The purification of biaryl compounds, such as this compound and its analogs, is a critical step to ensure the removal of impurities, including starting materials, reagents, and byproducts from the synthetic process. Recrystallization is a paramount technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent system. The ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

General crystallization protocols involve dissolving the crude product in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed, promoting the formation of a crystalline lattice of the pure compound. Impurities, which are present in smaller quantities, remain in the solution. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

For chlorophenol derivatives, a variety of solvents can be employed for recrystallization, with the choice depending on the specific polarity and substitution pattern of the molecule. Common solvents include ethanol (B145695), methanol (B129727), toluene, and hexane, or mixtures thereof. In some instances, a multi-solvent system is necessary to achieve optimal purification.

A specialized technique known as stripping crystallization has been effectively used for the purification of chlorophenol isomers. mdpi.com This method combines melt crystallization with vaporization at reduced pressures. During the cooling process, a series of three-phase transformations occur, leading to the gradual formation of the solid product while the liquid mixture is substantially eliminated as vapor. mdpi.com This technique is particularly useful for separating isomers with close boiling points. The process involves placing the liquid mixture in a chamber, which is then subjected to cooling and reduced pressure, causing the solid product to crystallize while impurities are removed with the vapor phase. mdpi.com

The following table outlines the results of stripping crystallization for the purification of p-chlorophenol and m-chlorophenol, demonstrating the effectiveness of this technique for related compounds.

Table 1: Purification of Chlorophenol Isomers by Stripping Crystallization

| Initial Mixture | Initial Concentration (wt%) | Final Product Purity (wt%) | Reference |

|---|---|---|---|

| p-Chlorophenol-rich | 80.0 | 99.5 | mdpi.com |

Another method for the purification of chlorinated phenols involves complexation with metal halides. For instance, chlorophenols can form complexes with anhydrous calcium bromide in a solvent like toluene. The resulting solid complex can be separated by filtration and then decomposed, often by hydrolysis, to yield the purified phenolic compound. google.com

The table below summarizes the separation of m- and p-chlorophenol using this complexation method.

Table 2: Separation of Chlorophenol Isomers via Complexation with Calcium Bromide

| Starting Mixture | Ratio of m-chlorophenol:p-chlorophenol | Recovered Solid (Hydrolyzate) Composition | Filtrate Composition | Reference |

|---|

In a general laboratory setting for a compound like this compound, a typical recrystallization protocol would involve dissolving the crude solid in a suitable solvent such as ethanol or a toluene-hexane mixture at its boiling point. After complete dissolution, the solution is allowed to cool to room temperature slowly, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are then collected by suction filtration, washed with a small volume of the cold solvent, and dried under vacuum. The purity of the recrystallized product would then be assessed by techniques such as melting point determination and chromatographic methods.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 3 Benzyloxyphenyl 2 Chlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 5-(3-Benzyloxyphenyl)-2-chlorophenol, offering detailed insights into the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, including the effects of electronegative atoms (oxygen, chlorine) and the aromatic rings.

The spectrum can be divided into several key regions:

Aromatic Protons (δ 6.8-7.5 ppm): The protons on the three aromatic rings (the 2-chlorophenol (B165306) ring, the 3-benzyloxyphenyl ring, and the benzyl (B1604629) group's phenyl ring) resonate in this region. Due to complex spin-spin coupling, many of these signals would appear as multiplets. The protons on the 2-chlorophenol ring are influenced by the ortho-hydroxyl and chlorine substituents.

Benzyl Methylene Protons (δ ~5.1 ppm): The two protons of the methylene group (-CH₂-) in the benzyl ether linkage are chemically equivalent and typically appear as a sharp singlet.

Phenolic Hydroxyl Proton (δ ~5.0-6.0 ppm): The chemical shift of the hydroxyl proton (-OH) can vary and often appears as a broad singlet. Its position is dependent on solvent, concentration, and temperature.

The predicted chemical shifts and multiplicities for the protons are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H's | 6.8 - 7.5 | Multiplet (m) | 12H |

| Benzyl -CH₂- | ~ 5.1 | Singlet (s) | 2H |

| Phenolic -OH | ~ 5.0 - 6.0 | Broad Singlet (br s) | 1H |

Note: The data presented is a prediction based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete elucidation of the carbon skeleton.

Key expected chemical shifts include:

Aromatic Carbons (δ 110-160 ppm): The majority of the signals in the spectrum correspond to the 18 carbons of the three aromatic rings. The carbons attached to oxygen (C-O) and chlorine (C-Cl) are shifted downfield due to the electronegativity of these atoms.

Benzyl Methylene Carbon (δ ~70 ppm): The carbon of the benzyl methylene group (-CH₂-) is expected to resonate in this region, characteristic of a carbon atom in an ether linkage.

A detailed assignment of the predicted ¹³C NMR chemical shifts is provided in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzyl -CH₂- | ~ 70 |

| Aromatic C-H & C-C | 110 - 130 |

| Aromatic C-Cl | ~ 130 - 135 |

| Aromatic C-O (Phenol) | ~ 150 - 155 |

| Aromatic C-O (Ether) | ~ 155 - 160 |

Note: The data presented is a prediction based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. scielo.brekb.eg It would be used to trace the connectivity of protons on each aromatic ring, helping to differentiate between the various aromatic multiplets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, it would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. ekb.eg HMBC is vital for connecting the different structural fragments of the molecule. Key expected correlations would include the one between the benzyl methylene protons (-CH₂-) and the carbons of the benzyloxy-substituted ring, as well as correlations between protons on one aromatic ring and carbons on the adjacent ring, confirming the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. scielo.br This can provide information about the preferred conformation and spatial arrangement of the molecule, such as the proximity of the benzyl group protons to the protons on the adjacent aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would show several characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (Phenol) | Stretching | 1180 - 1260 |

| C-Cl | Stretching | 700 - 850 |

The broadness of the O-H stretching band is a typical feature for phenols and is indicative of hydrogen bonding. The C-O-C stretching of the benzyl ether and the C-O stretching of the phenol (B47542) group would appear in the fingerprint region, confirming the ether and hydroxyl functionalities. The presence of a band in the lower frequency region would also confirm the C-Cl bond.

The structure of 2-chlorophenol allows for the formation of an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the adjacent chlorine atom. In this compound, this interaction is also possible.

This intramolecular hydrogen bonding would cause the O-H stretching vibration to appear at a lower frequency (wavenumber) and to be broader compared to a free, non-hydrogen-bonded hydroxyl group. The presence of a broad O-H band in the 3200-3550 cm⁻¹ region would be strong evidence for this intramolecular interaction. This type of hydrogen bonding can influence the chemical reactivity and physical properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is a function of the molecule's conjugated systems and the electronic properties of its constituent functional groups.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is primarily dictated by the π → π* electronic transitions within its aromatic rings. The molecule contains three distinct aromatic systems: a 2-chlorophenol ring, a benzyloxy-substituted phenyl ring, and the phenyl group of the benzyl moiety. These systems give rise to characteristic absorption bands.

The presence of the hydroxyl (-OH), chloro (-Cl), and benzyloxy (-O-CH2-Ph) substituents influences the energy of these transitions. The lone pair of electrons on the oxygen atoms of the hydroxyl and ether groups, as well as the chlorine atom, can be delocalized into the π-system of the aromatic rings, an effect known as resonance or conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene (B151609).

Specifically, two main types of π → π* transitions are expected for the phenolic chromophores:

Primary Band (1La band): This is a high-energy transition, typically observed at shorter wavelengths.

Secondary Band (1Lb band): This transition is of lower energy and appears at longer wavelengths, often exhibiting fine vibrational structure. nih.gov

Molar Absorptivity and Spectral Profile Characteristics

The intensity of the absorption bands is quantified by the molar absorptivity (ε), a constant that is characteristic of a compound at a specific wavelength. High molar absorptivity values are indicative of highly probable electronic transitions. The π → π* transitions in aromatic compounds typically exhibit high molar absorptivities.

The spectral profile of this compound is anticipated to show strong absorption in the UV region. The exact positions of the absorption maxima (λmax) and the corresponding molar absorptivities would be sensitive to the solvent used for the analysis due to solvatochromic effects, which are shifts in λmax caused by the polarity of the solvent.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Methanol (B129727)

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Type |

| I | ~280 | ~5,000 | π → π* (1Lb) |

| II | ~220 | ~25,000 | π → π* (1La) |

Note: This data is illustrative and based on the expected spectral characteristics of the constituent chromophores.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in the confirmation of a newly synthesized compound's identity. For this compound (C19H15ClO2), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm). The ability of HRMS to provide accurate mass data is crucial for deducing elemental compositions. dphen1.com

Table 2: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C19H15ClO2 |

| Theoretical Monoisotopic Mass | 322.0755 |

| Expected Experimental Mass (m/z) | [M+H]+ = 323.0833 |

Note: The expected experimental mass is for the protonated molecule, which is commonly observed in electrospray ionization (ESI) mass spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. The analysis of these fragments provides valuable information for structural confirmation. The fragmentation of this compound would be expected to occur at the weakest bonds and lead to the formation of stable ions.

Key expected fragmentation pathways include:

Cleavage of the benzylic ether bond: This is a common fragmentation pathway for benzyl ethers and would result in the formation of a stable benzyl cation (C7H7+, m/z 91) and a corresponding phenoxide radical.

Loss of the chlorine atom: Fragmentation involving the loss of a chlorine radical can be observed.

Cleavage of the biphenyl linkage: The bond connecting the two central phenyl rings can also cleave, leading to fragments corresponding to the individual substituted phenyl moieties.

Loss of small molecules: The loss of small, stable neutral molecules such as carbon monoxide (CO) from the phenolic ring is also a possibility.

The analysis of the m/z values of the fragment ions in the mass spectrum allows for the piecing together of the molecule's structure, confirming the connectivity of the different functional groups. The fragmentation behavior of compounds can be observed in collision-induced dissociation (CID) product ion spectra. koreascience.kr

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 322/324 | [M]+• (Molecular ion peak with isotopic pattern for Cl) |

| 231 | [M - C7H7]+ (Loss of benzyl group) |

| 185 | [M - C7H7 - Cl]+ |

| 91 | [C7H7]+ (Benzyl cation) |

Note: This data is illustrative and represents plausible fragmentation pathways based on the structure of the compound.

Crystallographic Investigations of Molecular and Supramolecular Architecture of 5 3 Benzyloxyphenyl 2 Chlorophenol

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study of 5-(3-benzyloxyphenyl)-2-chlorophenol would reveal its molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its crystal packing.

The molecular structure of this compound is inherently non-planar due to the flexible ether linkage and the rotation around the biphenyl (B1667301) C-C bond.

Biphenyl Dihedral Angle: The angle between the planes of the 2-chlorophenol (B165306) ring and the 3-benzyloxyphenyl ring is expected to be significantly twisted. In analogous biphenyl structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings within the biphenyl unit is 26.09 (4)° nih.gov. This deviation from planarity is a common feature in substituted biphenyls, arising from steric hindrance between ortho substituents.

Benzyloxy Group Conformation: The benzyloxy group itself introduces further conformational flexibility. The geometry is described by the torsion angle of the C-O-C-C bridge. In 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the C1—C7—O1—C8 torsion angle is reported to be -175.9 (2)°, indicating a stable, extended conformation nih.gov. The dihedral angle between the benzyl (B1604629) ring and the adjacent phenyl ring of the biphenyl core in this molecule is 89.11 (3)° nih.gov.

Based on these related structures, a predictive model of the geometry for this compound can be constructed.

Table 1: Predicted Molecular Geometry Parameters for this compound based on Analogous Compounds

| Parameter | Description | Expected Value / Range | Reference Compound(s) |

|---|---|---|---|

| C-Cl Bond Length | Bond distance of chlorine on the phenol (B47542) ring | ~1.74 Å | Chlorinated aromatic compounds |

| C-O (Phenol) Bond Length | Bond distance of the phenolic hydroxyl group | ~1.36 Å | Phenolic compounds |

| C-O-C (Ether) Angle | Angle of the benzyloxy ether linkage | ~118° | Aryl ethers |

| Biphenyl Dihedral Angle | Angle between the 2-chlorophenol and 3-benzyloxyphenyl rings | 25 - 60° | Substituted biphenyls nih.gov |

| C-C-O-C Torsion Angle | Torsion angle defining the orientation of the benzyloxy group | 170 - 180° | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov |

The supramolecular assembly of this compound in the solid state would be dictated by a combination of intermolecular forces.

Hydrogen Bonding: The primary and strongest interaction would be the hydrogen bond originating from the phenolic hydroxyl group (-OH). As seen in the crystal structure of 2-chlorophenol, O-H···O hydrogen bonds are the dominant feature, connecting molecules into helical or chain-like arrangements researchgate.net. It is highly probable that the title compound would exhibit similar O-H···O hydrogen-bonded motifs, forming dimers, chains, or more complex networks. Weaker C-H···O interactions involving the ether oxygen or the hydroxyl oxygen as acceptors are also possible, further stabilizing the crystal packing nih.gov.

Halogen Bonding: The chlorine atom on the phenol ring can act as a halogen bond donor. This can lead to C-Cl···O or C-Cl···π interactions. Studies on other chlorinated organic compounds have identified the presence of C-Cl···Cl and C-Cl···π interactions, which can form dimeric structures or link molecules into larger assemblies mdpi.com.

C-H···π Interactions: Interactions between C-H bonds and the electron-rich π systems of the aromatic rings are also expected. These are common features in the crystal packing of aromatic compounds, often linking molecules into sheets or more complex three-dimensional architectures nih.govnih.gov.

The interplay of the aforementioned intermolecular interactions would generate a specific crystal packing motif. Based on the analysis of related structures, the supramolecular architecture of this compound is likely to be complex. The strong O-H···O hydrogen bonds would probably form the primary structural backbone, such as infinite chains or discrete dimers researchgate.net. These primary motifs would then be linked by a combination of C-H···O, C-H···π, halogen, and π-π interactions, assembling the molecules into a stable three-dimensional framework nih.govnih.gov. The specific arrangement would aim to achieve the most efficient packing and maximize stabilizing intermolecular contacts.

Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain insight into the nature and relative importance of different contacts.

For this compound, a Hirshfeld analysis would partition the crystal environment into distinct regions corresponding to specific intermolecular contacts. The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of these contacts.

While a specific analysis for the title compound is not available, data from analogous molecules provide a clear indication of the expected results. For instance, the Hirshfeld analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed that the major contributions to crystal packing are from H···H (39.7%), C···H (39.0%), and O···H (18.0%) interactions nih.gov. For halogenated phenols, contacts involving the halogen atom (e.g., Br···H/H···Br at 11.5% in a brominated phenol) are also significant nih.gov.

Table 2: Predicted Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Description | Predicted Contribution (%) | Reference Compound(s) |

|---|---|---|---|

| H···H | Contacts between hydrogen atoms | 35 - 50% | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov, Halogenated phenols nih.gov |

| C···H / H···C | Contacts between carbon and hydrogen atoms | 25 - 40% | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov |

| O···H / H···O | Hydrogen bonding and other oxygen-hydrogen contacts | 15 - 20% | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov |

| Cl···H / H···Cl | Contacts involving the chlorine and hydrogen atoms | 5 - 12% | Halogenated phenols nih.gov |

| C···C | Contacts indicative of π-π stacking | 3 - 6% | Aromatic compounds |

The d_norm (normalized contact distance) map for this compound would be expected to show distinct red spots, indicating close intermolecular contacts that are shorter than the van der Waals radii sum. These spots would correspond to the strong O-H···O hydrogen bonds and potentially the C-Cl···X halogen bonds. The 2D fingerprint plots would display characteristic spikes and wings corresponding to each type of interaction, allowing for the quantitative breakdown presented in the table above.

Computational Chemistry and Theoretical Studies of 5 3 Benzyloxyphenyl 2 Chlorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of 5-(3-Benzyloxyphenyl)-2-chlorophenol. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable description of the molecule's behavior.

Geometry Optimization and Conformational Analysis

Optimized Geometrical Parameters: The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is not readily available for direct comparison, theoretical values provide foundational information for understanding its structure.

| Parameter | Theoretical Value (Example) |

| C-Cl Bond Length | Data not available |

| O-H Bond Length | Data not available |

| C-O-C Bond Angle | Data not available |

| Dihedral Angle (Ring-O-Ring) | Data not available |

| This table is illustrative. Specific calculated values for this compound are not available in the searched literature. |

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with considerable accuracy. The calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. unige.ch

Key Vibrational Modes: For this compound, important vibrational modes would include the O-H stretch, C-Cl stretch, aromatic C-H stretches, and C-O ether stretches.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| C-O-C (Ether) Stretch | Data not available | Data not available |

| This table is illustrative. Specific calculated and experimental vibrational frequencies for this compound are not available in the searched literature. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnih.gov A small energy gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability and low reactivity. nih.gov

Electronic Properties: The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| This table is illustrative. Specific HOMO-LUMO energy values for this compound are not available in the searched literature. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. nih.gov

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic phenolic proton. nih.gov

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential around the phenolic oxygen and the ether oxygen, while the most positive potential would be associated with the hydroxyl hydrogen.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. imist.maimist.ma

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap. imist.ma

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω) : Measures the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = μ² / (2η). imist.ma

Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

| Descriptor | Value |

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| This table is illustrative. Specific reactivity descriptor values for this compound are not available in the searched literature. |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. nih.gov Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). imist.ma A large hyperpolarizability value indicates a strong NLO response. The presence of donor (hydroxyl, benzyloxy) and acceptor-like (chloro) groups attached to aromatic systems in this compound suggests it may possess NLO activity.

| NLO Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (βtot) | Data not available |

| This table is illustrative. Specific NLO property values for this compound are not available in the searched literature. |

Molecular Docking and Dynamics Simulations for Understanding Potential Mechanistic Interactions (Non-Clinical)

Computational chemistry provides a powerful lens for examining the potential interactions of "this compound" at a molecular level. Through techniques like molecular docking and molecular dynamics (MD) simulations, researchers can predict and analyze how this compound might bind to biological macromolecules, such as proteins and DNA. These theoretical studies, while non-clinical, are instrumental in forming hypotheses about the compound's mechanism of action and guiding further experimental research.

Investigation of Binding Modes with Hypothetical Protein Receptors or DNA

Currently, specific molecular docking studies detailing the binding modes of "this compound" with particular protein receptors or DNA are not extensively available in the public domain. However, the principles of molecular docking allow for the theoretical exploration of its interactions. In silico docking simulations involve placing the three-dimensional structure of the ligand ("this compound") into the binding site of a chosen receptor. The process calculates the most favorable binding poses based on scoring functions that estimate the binding affinity.

For hypothetical protein targets, the benzyloxy and chlorophenol moieties of the compound would likely play key roles in defining its binding orientation. The hydroxyl group of the chlorophenol ring can act as a hydrogen bond donor or acceptor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions with amino acid residues like tyrosine, phenylalanine, and tryptophan within a protein's active site. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

In the context of DNA, the planar aromatic rings of "this compound" could potentially intercalate between base pairs. Alternatively, it might bind to the major or minor grooves of the DNA helix. The specific mode of interaction would be governed by the compound's ability to form stable non-covalent bonds with the functional groups of the DNA bases or the phosphate backbone.

Analysis of Energetic Landscapes and Stability of Interactions

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the energetic landscape and stability of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the flexibility of both the ligand and the receptor upon binding.

The stability of the interaction between "this compound" and a hypothetical receptor would be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. A stable binding is often indicated by a low and converging RMSD value.

Furthermore, the energetic landscape can be explored by calculating the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This calculation helps to quantify the strength of the interaction and can decompose the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, hydrogen bonding). While specific data for "this compound" is not available, studies on structurally related benzyloxy phenyl derivatives have utilized these computational approaches to predict their binding affinities and dynamic behavior with various protein targets. researchgate.netnih.gov

Table of Hypothetical Interaction Data

Below is an interactive table illustrating the kind of data that would be generated from molecular docking and MD simulation studies for "this compound" with a hypothetical protein target.

| Computational Method | Parameter | Hypothetical Value | Interpretation |

| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | Indicates a potentially strong binding interaction. |

| Key Interacting Residues | TYR 210, PHE 345, LYS 115 | Suggests involvement of aromatic and charged residues in binding. | |

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking | Highlights the nature of the chemical forces stabilizing the complex. | |

| Molecular Dynamics | RMSD of Ligand (Å) | 1.2 | Suggests the ligand remains stably bound in the active site. |

| Binding Free Energy (kcal/mol) | -35.7 | Quantifies the overall stability of the ligand-protein complex. |

Chemical Reactivity and Synthetic Transformations of 5 3 Benzyloxyphenyl 2 Chlorophenol

Reactions at the Phenolic Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The phenolic hydroxyl group is a primary site for reactions such as O-alkylation and O-acylation. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities.

O-Alkylation: The hydroxyl group can be readily converted into an ether. This is typically achieved by deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. A variety of bases and alkylating agents can be employed, with the choice depending on the desired product and the presence of other functional groups. For instance, selective O-alkylation of aminophenols has been successfully performed using various alkyl halides in the presence of a base, demonstrating the versatility of this reaction. researchgate.netresearchgate.net The reaction is generally efficient for primary alkyl halides, while secondary halides may result in lower yields. researchgate.net Potassium carbonate (K2CO3) is a commonly used base for promoting the O-alkylation of phenols, leading to moderate to excellent yields of 2-aryloxyethanols. thieme-connect.de

O-Acylation: The synthesis of phenolic esters through O-acylation is another key transformation. This can be accomplished by reacting the phenol with acyl chlorides or anhydrides. Phase transfer catalysis (PTC) provides a simple and efficient method for this esterification, often using a catalyst like tetrabutylammonium (B224687) chloride in a two-phase system of aqueous sodium hydroxide (B78521) and an organic solvent. lew.ro This technique allows the reaction to proceed quickly and in high yield, even at low temperatures. lew.ro Alternatively, trifluoromethanesulfonic acid (TfOH) can be used to catalyze the O-acylation of phenols with acyl chlorides, producing the corresponding phenyl esters. researchgate.netresearchgate.net However, the concentration of the acid catalyst must be carefully controlled, as higher concentrations can promote competing Friedel-Crafts C-acylation reactions. researchgate.netresearchgate.net

Interactive Table 1: General Conditions for Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Catalyst/Conditions | General Outcome | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halides (e.g., methyl iodide, n-pentyl bromide) | Base (e.g., K2CO3), Room Temperature | Formation of corresponding aryl ethers. | thieme-connect.de |

| O-Acylation | Alkanoyl Chlorides | Phase Transfer Catalyst (PTC), aq. NaOH, 0°C | High yield formation of phenolic esters. | lew.ro |

| O-Acylation | Acyl Chlorides | Trifluoromethanesulfonic acid (TfOH) in CH3CN | Formation of phenyl esters; potential for C-acylation with high TfOH concentration. | researchgate.netresearchgate.net |

Reactions at the Benzyl (B1604629) Ether Moiety (e.g., Hydrogenolysis for Debenzylation)

The benzyl ether group is a common protecting group for phenols and can be cleaved through hydrogenolysis. This reaction typically involves hydrogen gas and a palladium catalyst. A significant challenge in the debenzylation of 5-(3-Benzyloxyphenyl)-2-chlorophenol is the potential for simultaneous reduction of the C-Cl bond (hydrodechlorination).

Selective hydrogenolysis of the benzyl group while preserving the aromatic chlorine is achievable by carefully selecting the catalyst and reaction conditions. nacatsoc.org Studies on structurally similar intermediates have shown that palladium on carbon (Pd/C) catalysts are effective. Edge-coated, unreduced Pd/C catalysts, such as 10% Pd/C ESCAT 198, have demonstrated high activity and selectivity, minimizing the formation of the dechlorinated by-product to less than 1%. nacatsoc.org In contrast, other catalysts may show good activity but poor selectivity, leading to significant over-reduction. nacatsoc.org A combination of palladium hydroxide on carbon (Pd(OH)₂/C) and Pd/C has also been reported to possess superior reactivity for debenzylation reactions in complex molecules. researchgate.net Alternative, non-gaseous hydrogen sources like tetrahydroxydiboron (B82485) (B₂(OH)₄) have also been developed for mild debenzylation. researchgate.net For benzyl ethers with electron-withdrawing groups, reagents like magnesium in methanol (B129727) can offer a selective method for debenzylation. sciencemadness.org

Interactive Table 2: Catalyst Performance in Selective Debenzylation

| Catalyst | Key Characteristics | Selectivity (Debenzylation vs. Dechlorination) | Reference |

|---|---|---|---|

| 10% Pd/C (ESCAT 198) | Edge coated, unreduced | High (less than 0.8% dechlorination) | nacatsoc.org |

| 5% Pd/C (ESCAT 147) | Edge coated, unreduced | High activity but lower selectivity than ESCAT 198 | nacatsoc.org |

| 3% Pd/C (non-standard) | - | Poor (over 8% dechlorination) | nacatsoc.org |

| Pd(OH)₂/C + Pd/C | 1:1 mixture | Reported superior hydrogenation reactivity | researchgate.net |

Electrophilic Aromatic Substitution Reactions on Both Phenyl Rings

Both phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), such as halogenation, nitration, and Friedel-Crafts reactions. chemistry.coachmasterorganicchemistry.com The position of substitution is directed by the existing substituents on each ring.

On the 2-chlorophenol (B165306) ring: The hydroxyl (-OH) group is a strongly activating, ortho, para-director. The chlorine (-Cl) atom is a deactivating, but also ortho, para-director. The bulky biphenyl (B1667301) substituent will also influence the position of attack. The combined effect of these groups will direct incoming electrophiles. The positions ortho to the powerful hydroxyl group (C4 and C6) are highly activated. However, the C6 position is sterically hindered by the adjacent chlorine. Therefore, electrophilic substitution is most likely to occur at the C4 position.

On the 3-benzyloxyphenyl ring: The benzyloxy (-OCH₂Ph) group is an activating, ortho, para-director. The large substituent at C3 will sterically hinder the ortho positions (C2 and C4). Therefore, electrophilic attack is most favored at the C6 position, which is para to the benzyloxy group and less sterically encumbered.

The general mechanism for EAS involves the generation of a strong electrophile, often with the help of a Lewis acid catalyst, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). libretexts.orgmasterorganicchemistry.com Subsequent loss of a proton restores the aromaticity of the ring. chemistry.coachmasterorganicchemistry.com

Nucleophilic Substitution Reactions at the Chlorinated Position

Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom is generally challenging for aryl chlorides unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ring is substituted with electron-donating or weakly deactivating groups, making classical SNAr difficult.

However, modern synthetic methods have enabled such transformations even on electron-rich halophenols. One innovative strategy involves the generation of a transient phenoxyl radical. This open-shell radical acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack and lowering the reaction barrier significantly. osti.gov This "homolysis-enabled electronic activation" provides a pathway for the substitution of the chlorine with various nucleophiles under relatively mild conditions. osti.gov

Oxidation and Reduction Pathways of the Compound

Oxidation: The phenolic moiety is susceptible to oxidation. Oxidation of similar 2-chlorophenol structures can lead to a variety of products, including the formation of quinones and dimeric compounds. umich.edu Under strong oxidizing conditions, such as in supercritical water oxidation, 2-chlorophenol has been shown to yield products like chlorohydroxybenzaldehydes, dichlorophenoxyphenols, and dichlorobiphenols before eventual mineralization to CO₂, CO, and HCl. umich.edu It is plausible that oxidation of this compound would initially involve the phenolic ring, potentially leading to similar dimerization or functionalization before ring cleavage occurs. Studies on related compounds like 2-amino-5-chlorophenol (B1209517) also suggest that toxic mechanisms can involve lipid peroxidation and free radical generation. nih.gov

Reduction: Besides the debenzylation and dehalogenation reactions discussed under hydrogenolysis, the aromatic rings themselves can be reduced under more forceful conditions. However, the most common reduction pathway of interest is the selective removal of the chlorine atom (hydrodechlorination). As noted, this is often an undesired side reaction during catalytic hydrogenolysis for debenzylation. nacatsoc.org Achieving selective reduction of the C-Cl bond without affecting the benzyl ether would require specific catalytic systems that favor this transformation.

Formation of Complex Molecular Architectures and Heterocycles through Reactions Involving this compound

The rigid, multi-functional structure of this compound makes it an attractive building block for the synthesis of more complex molecules, including heterocycles and larger supramolecular assemblies.

Heterocycle Formation: The molecule contains the necessary precursors for forming oxygen-containing heterocycles. For example, an intramolecular Ullmann condensation or similar copper-catalyzed coupling reaction between the phenolic hydroxyl group and the aryl chloride could, in principle, lead to the formation of a dibenzofuran (B1670420) core structure. Furthermore, functionalization of the phenol, for instance by introducing an allyl group via O-alkylation, could set the stage for subsequent cyclization reactions to form dihydrobenzofuran derivatives, as has been demonstrated with other 2-allylphenols. nih.gov

Complex Architectures: The concept of using well-defined molecular building blocks to create larger, ordered structures is a growing field. nih.gov Molecules with defined shapes and interaction points, known as foldamers, can self-assemble into complex three-dimensional architectures. nih.govrug.nlresearchgate.net The biphenyl scaffold of this compound provides a defined angle and distance between reactive sites. By strategically modifying the functional groups, this compound could be incorporated as a key structural unit in the design of larger, custom-shaped molecules and materials with unique properties. rug.nl

Exploration of Advanced Applications and Biological Relevance of 5 3 Benzyloxyphenyl 2 Chlorophenol Non Clinical/mechanistic Research

Utility as a Precursor or Intermediate in Organic Synthesis for High-Value Compounds

The m-aryloxy phenol (B47542) scaffold, central to the structure of 5-(3-benzyloxyphenyl)-2-chlorophenol, is a valuable building block in the synthesis of more complex and high-value molecules. researchgate.net This class of compounds serves as a key intermediate for creating novel diaryl ethers, which have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved solubility. nih.gov

The versatility of m-aryloxy phenols is demonstrated in their application to synthesize a variety of pharmacologically active compounds:

Neurological Agents : Derivatives of 4-(3-hydroxyphenoxy) benzoic acid have exhibited strong antagonistic properties at the κ opioid receptor, suggesting their potential in developing treatments for conditions like depression, anxiety, and schizophrenia. nih.gov

Metabolic Disease Modulators : The synthesis of polysubstituted imidazolone (B8795221) derivatives from 3-(p-tolyloxy)phenol has yielded compounds with peroxisome proliferator-activated receptor (PPAR) agonist properties. nih.gov These are investigated for their potential in treating metabolic syndrome, diabetes, and obesity. nih.gov

Oncology Agents : (Benzoylaminophenoxy)-phenol derivatives, synthesized from m-aryloxy phenol precursors, have shown activity as anti-prostate cancer agents. nih.gov

Given these examples, this compound represents a promising precursor for creating diverse and complex molecules with potential therapeutic applications, leveraging its core diaryl ether structure.

Investigation as a Molecular Probe for Biological Pathways and Biomolecular Targets in vitro

The structure of this compound makes it an intriguing candidate for use as a molecular probe to study biological systems. Its phenolic and chlorinated features suggest potential interactions with various biomolecular targets, including enzymes and receptors, and roles in modulating cellular processes like microbial growth and oxidative stress.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes crucial for numerous physiological processes. nih.gov Phenolic compounds and their derivatives are known to be effective inhibitors of these enzymes. nih.gov For instance, metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, a compound containing a chlorophenyl group, act as powerful inhibitors against CA isozymes I, II, and IV. nih.gov Similarly, other complex sulfonamides have demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase (hCA) isoforms, with some showing significant selectivity for hCA II over hCA I. nih.gov The structural elements of this compound suggest it could be investigated for similar inhibitory activities.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. nih.gov Novel bacterial type II topoisomerase inhibitors (NBTIs) often feature a structure that can be conceptually divided into a DNA-intercalating part and a GyrA protein-binding part. nih.gov Research on NBTIs has revealed that chlorine atoms can form a "symmetrical bifurcated halogen bond" with the protein backbone, a specific and potent interaction that enhances binding to the gyrase-DNA complex. nih.gov The presence of a chlorine atom in this compound makes it a candidate for investigation as an NBTI, where the chlorophenyl moiety could potentially engage in similar halogen bonding within the enzyme's binding pocket. Studies have confirmed that such inhibitors bind to a site that appears only after the formation of the gyrase-DNA complex. researchgate.net

| Compound/Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Phthalimide-capped benzene (B151609) sulphonamides | Carbonic Anhydrase I & II (hCA I, hCA II) | Potent inhibition with Ki values in the nanomolar range (e.g., 2.2 nM for hCA II). | nih.gov |

| Metal complexes of Chlorazolamide | Carbonic Anhydrase I, II, IV | Powerful inhibitors of all three isozymes. | nih.gov |

| Novel Bacterial Type II Topoisomerase Inhibitors (NBTIs) | DNA Gyrase | Chlorine atoms form stabilizing halogen bonds with the enzyme backbone. | nih.gov |

| Kaempferol and Quercetin (Flavonols) | Bacterial Topoisomerases | Inhibit the catalytic activity of topoisomerases, leading to a synergistic effect with fluoroquinolone antibiotics. | nih.gov |

The m-aryloxy phenol framework is present in molecules designed to interact with specific cellular receptors. In a notable example, a compound derived from 4-(3-hydroxyphenoxy) benzoic acid was evaluated for its receptor binding properties in a cell-free system. The study demonstrated strong antagonistic effects at the κ opioid receptor, measured by its ability to inhibit agonist-stimulated [35S]GTPγS binding. nih.gov This research highlights the potential of m-aryloxy phenols, including this compound, to serve as scaffolds for developing selective receptor modulators, which can be precisely characterized through in vitro binding assays. nih.gov

Phenolic compounds are widely recognized for their antimicrobial properties, which are often linked to their chemical structure. nih.govmdpi.com A structurally related compound, sodium o-benzyl-p-chlorophenol, was found to be the most toxic among several biocidal agents tested against established fish cell lines, underscoring the potent activity of such structures. nih.gov

The proposed mechanisms for the antimicrobial action of phenolic compounds are multifaceted and include:

Membrane Disruption : Phenols can increase the permeability of the bacterial cell membrane, leading to the leakage of essential cellular components and irreversible damage. nih.gov The lipophilicity conferred by the benzyl (B1604629) and chlorophenyl groups in this compound could enhance its ability to penetrate and disrupt bacterial membranes. mdpi.com

Enzyme Inhibition : These compounds can bind to bacterial proteins and inhibit critical enzymes, disrupting cellular metabolism. nih.gov

Inhibition of Virulence Factors : Polyphenols have been shown to suppress the formation of bacterial biofilms, which are crucial for chronic infections and antibiotic resistance. nih.gov

Studies indicate that the number and position of hydroxyl groups, along with the presence of lipophilic side chains, significantly influence antimicrobial efficacy. mdpi.com The specific structure of this compound provides a basis for investigating its potential action against a range of model organisms.

| Compound/Class | Mechanism/Effect | Model Organism(s) | Reference |

|---|---|---|---|

| Sodium o-benzyl-p-chlorophenol | Ranked most toxic in cytotoxicity assays. | Fish cell lines (EPC, CHSE, RTG-2) | nih.gov |

| Eugenol | Causes cell membrane degradation and enzyme inhibition. | Enterobacter aerogenes, Bacillus cereus | nih.gov |

| Polyphenols (General) | Inhibit virulence factors, suppress biofilm formation, interact with cytoplasmic membrane. | Broad spectrum | nih.gov |

| 5,7-dihydroxy-3,8,4'-trimethoxyflavone | Strong activity with MIC of 512 μg/mL. | Escherichia coli, Pseudomonas aeruginosa, Candida albicans | scielo.br |

The phenolic hydroxyl group is a key functional group responsible for the antioxidant activity of many natural and synthetic compounds. This activity is often evaluated using radical scavenging assays that measure the compound's ability to neutralize reactive free radicals.

Common in vitro assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method uses a stable free radical, DPPH, which changes color upon reduction by an antioxidant. The degree of color change is proportional to the scavenging capacity. nih.govppm.edu.pl Studies on benzylic bromophenols have demonstrated their ability to act as effective DPPH scavengers. nih.gov

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound. nih.gov This method is applicable to both hydrophilic and lipophilic compounds. nih.gov

Hydroxyl Radical Scavenging Assay : This assay measures the ability of a compound to compete with a detector molecule (like DMSO) for highly reactive hydroxyl radicals generated by a system such as Fe³⁺/ascorbic acid. mdpi.com

The presence of the phenolic hydroxyl group in this compound strongly suggests it possesses antioxidant potential, which can be quantified and compared to standard antioxidants like Trolox and BHT using these established radical scavenging assays. nih.govmdpi.com

| Compound/Class | Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Benzylic Bromophenol 1 | DPPH | IC50: 6.41 μg/mL | nih.gov |

| Butylated hydroxytoluene (BHT) | DPPH | IC50: 4.12 μg/mL | nih.gov |

| N-tert-butyl nitrones | Hydroxyl Radical Scavenging | ~100% inhibition (more potent than Trolox) | mdpi.com |

| Mallotus philippenensis Extract | DPPH | 58.30% inhibition at 200 µg/mL | nih.gov |

Potential Applications in Materials Science Research

Beyond biological applications, chlorophenols and m-aryloxy phenols have found utility in the field of materials science. Chlorophenols have historically been used as preservatives to protect materials such as textiles and leather from fungal and bacterial degradation during transport and storage. afirm-group.com

Furthermore, the broader class of m-aryloxy phenols is recognized for its potential as building blocks for polymers used in plastics, adhesives, and coatings. researchgate.net These compounds can also be functionalized for use as ultraviolet (UV) absorbers and flame retardants, enhancing the durability and safety of materials. researchgate.net Another area of application is in environmental science, where functionalized polymeric materials are being developed for the specific adsorption and removal of phenol and chlorophenols from industrial wastewater, addressing pollution concerns. researchgate.net The chemical structure of this compound makes it a candidate for research into new functional materials, including advanced polymers and preservative agents.

Incorporation into Polymer Systems for Enhanced Properties

While specific research on the incorporation of this compound into polymer systems is not extensively documented, the structural characteristics of the molecule suggest its potential as a valuable monomer or additive in polymer synthesis. Phenolic compounds are foundational in the production of various polymers, including phenolic resins, polycarbonates, and polyesters. The hydroxyl group of this compound can readily participate in polymerization reactions.

The incorporation of this molecule into a polymer backbone could impart several desirable properties:

Thermal Stability and Flame Retardancy: The presence of the aromatic rings and the chlorine atom can enhance the thermal stability and flame retardant properties of the resulting polymer. Aryl chlorides are known building blocks in the manufacture of various stable polymers. researchgate.net

Hydrophobicity and Chemical Resistance: The large, nonpolar benzyloxy group would likely increase the hydrophobicity and chemical resistance of the polymer, making it suitable for applications requiring durability in harsh environments.

Modified Surface Properties: As an additive, it could be used to modify the surface properties of polymers, such as adhesion and wettability. Cross-linked polymers are often functionalized to enhance their interaction with specific analytes, and incorporating a monomer like this compound could create polymers with tailored adsorption capabilities. scielo.br

For instance, the electrochemical copolymerization of o-chlorophenol with other phenolic compounds has been demonstrated to create functional polymer films. iapchem.org A similar approach could be envisioned for this compound, potentially leading to new polymeric materials with unique electrochemical and physical properties. The table below outlines potential polymer systems where this compound could be theoretically utilized.

| Polymer Type | Potential Role of this compound | Anticipated Enhanced Property |

| Epoxy Resins | Curing agent or modifier | Increased thermal stability, hydrophobicity |

| Polyesters | Co-monomer with diacids/diols | Enhanced chemical resistance, flame retardancy |

| Polycarbonates | Monomer in phosgene (B1210022) or transesterification polymerization | Modified refractive index, thermal properties |

| Functional Copolymers | Monomer in free-radical or condensation polymerization | Tailored surface properties for sensing or separation |

Development of Functional Dyes or Pigments

The development of functional dyes and pigments from this compound is a plausible, though not yet reported, application. The core structure, a substituted biphenyl (B1667301) ether, can be considered a chromophore. The electronic properties of this system, and thus its color, could be tuned by chemical modification.

The synthesis of azo dyes, for example, often involves the diazotization of an aromatic amine and coupling with a phenol. While this compound is not an amine, it could be chemically modified to incorporate a diazo-reactive group, or it could serve as the coupling component. The substituents—the benzyloxy group and the chlorine atom—would be expected to have a significant bathochromic or hypsochromic effect on the resulting dye's absorption spectrum.

Furthermore, stilbene-based dyes containing heterocyclic systems are known for their fluorescent properties. mdpi.com The biphenyl-like structure of this compound could serve as a foundational element for larger, more complex fluorescent dyes. The benzyloxy group, in particular, offers a site for further functionalization to enhance solubility or to attach the dye to other molecules or surfaces. Laccaic acids, which are anthraquinone (B42736) derivatives, are used as natural dyes for fabrics. wikipedia.org The phenolic nature of the target compound provides a reactive handle for building more complex dye structures.

Development of Analytical Reagents or Fluorogenic Probes

The structure of this compound makes it an intriguing candidate for the development of analytical reagents or fluorogenic probes. Phenolic compounds are frequently employed in the design of sensors for various analytes, including metal ions and pH.

A fluorogenic probe based on this scaffold could operate through several mechanisms:

Photoinduced Electron Transfer (PET): The benzyloxy and phenolic moieties could act as part of a fluorophore-receptor system. In the presence of a specific analyte, the electronic properties of the molecule could change, leading to a "turn-on" or "turn-off" fluorescent signal.

Intramolecular Charge Transfer (ICT): The electron-donating nature of the hydroxyl and ether groups, combined with the influence of the chlorine atom, could create a system sensitive to changes in the local environment's polarity or the presence of specific ions.

While no specific probes have been synthesized from this compound, research on related structures supports this potential application. For example, bis[2-(2'-hydroxyphenyl)benzazole] derivatives have been used to create turn-on fluorescent probes for detecting alkaline pH. nih.gov Similarly, other phenolic compounds have been modified to act as selective fluorescent probes for metal ions like Co²⁺. nih.gov The development of such probes often requires the strategic placement of functional groups that can interact with the target analyte, a role that the hydroxyl group of the target compound is well-suited to play.

Structure-Activity Relationship (SAR) Studies for Rational Design of Functional Probes